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Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546 Get Quote

An In-Depth Technical Guide to 3-Methyl-5-benzofuranol: Properties, Synthesis, and

Applications

Introduction: Unveiling a Versatile Heterocyclic
Scaffold
3-Methyl-5-benzofuranol is a significant heterocyclic organic compound that has garnered

attention in various chemical and pharmaceutical sectors. As a derivative of benzofuran, it

possesses a unique structural motif that serves as a cornerstone for the synthesis of more

complex molecules.[1] Its utility spans from being a crucial intermediate in the creation of

bioactive molecules and pharmaceuticals to an additive in the fragrance industry.[1][2] This

guide aims to provide a comprehensive overview of the physical, chemical, and spectroscopic

properties of 3-Methyl-5-benzofuranol, offering valuable insights for researchers, scientists,

and professionals in drug development.

PART 1: Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are paramount for its

application in research and development. These properties dictate its behavior in different

environments and its suitability for various synthetic transformations.
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The foundational attributes of 3-Methyl-5-benzofuranol are summarized in the table below,

providing a quick reference for its key identifiers and molecular properties.

Property Value Source

IUPAC Name 3-methyl-1-benzofuran-5-ol [3]

Molecular Formula C₉H₈O₂ [3][4]

Molecular Weight 148.16 g/mol [3]

Canonical SMILES CC1=COC2=C1C=C(C=C2)O [3]

InChIKey
CFWUXOWTWHWMSB-

UHFFFAOYSA-N
[3]

CAS Number 7182-21-0 [4]

Appearance Amber Liquid [5]

Boiling Point 173 - 175 °C [5]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Methyl-5-benzofuranol is associated with several hazard statements. It is

reported to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction,

and cause serious eye irritation.[3] It is also considered toxic to aquatic life with long-lasting

effects.[3] Appropriate personal protective equipment, including gloves and safety glasses,

should be used when handling this compound.[6]

PART 2: Synthesis and Reactivity
The synthetic accessibility and reactivity of 3-Methyl-5-benzofuranol are key to its utility as a

chemical intermediate.

Efficient One-Pot Synthesis
Traditional multi-step syntheses of 3-Methyl-5-benzofuranol have been largely supplanted by

more efficient methods. A notable advancement is a three-step, one-pot process that utilizes
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morpholine, propionaldehyde, and p-benzoquinone.[1][7] This method offers high isolated

yields of 85-87% and is scalable, making it suitable for industrial applications.[1][7] The one-pot

nature of this synthesis significantly reduces waste and improves overall efficiency by avoiding

the isolation and purification of intermediates.[1][7]
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Caption: One-pot synthesis of 3-Methyl-5-benzofuranol.

Chemical Reactivity
The reactivity of 3-Methyl-5-benzofuranol is primarily dictated by its two main functional

components: the phenolic hydroxyl group and the electron-rich benzofuran ring system.

Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions

of phenols, such as etherification and esterification. For example, it can be methylated using

reagents like methyl iodide.[2] This functional handle is crucial for derivatization in drug

discovery.

Benzofuran Ring: The fused ring system can participate in electrophilic aromatic substitution

reactions, although the substitution pattern will be directed by the existing methyl and

hydroxyl groups. The furan ring component can also undergo reactions such as

hydrogenation.[2]

PART 3: Spectroscopic Characterization
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A comprehensive understanding of a molecule's structure is incomplete without spectroscopic

analysis. The following sections detail the expected spectroscopic signatures for 3-Methyl-5-
benzofuranol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will

appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methyl

protons will present as a singlet at approximately 2.0-2.5 ppm. The hydroxyl proton will be a

broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons

will resonate in the range of 100-160 ppm. The methyl carbon will appear upfield, typically

around 10-20 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key

expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the

phenolic hydroxyl group.

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000

cm⁻¹.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the phenolic ether around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z =

148, corresponding to the molecular weight of the compound. Fragmentation patterns would

likely involve the loss of a methyl group (CH₃), resulting in a significant fragment at m/z = 133.
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PART 4: Applications in Drug Development and
Research
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous

biologically active compounds.[8] 3-Methyl-5-benzofuranol serves as a key building block for

several of these.

Intermediate for Bioactive Molecules
This compound is a known key intermediate for the synthesis of a variety of bioactive

molecules, including:

Caspase-3 inhibitors.[1]

NAD(P)H: quinone oxidoreductase 1-directed antitumor agents.[1]

TGR5 agonists.[1]

The development of novel 3-methylbenzofuran derivatives has shown promise in creating

potent antitumor agents, particularly for non-small cell lung cancer.[9][10][11] These derivatives

have demonstrated the ability to inhibit the growth of cancer cell lines and show inhibitory

activity against key targets like VEGFR-2.[9][11]

PART 5: Experimental Protocol: ¹H NMR
Spectroscopy
This section provides a step-by-step methodology for acquiring and analyzing a ¹H NMR

spectrum of 3-Methyl-5-benzofuranol.

Objective
To obtain a high-resolution ¹H NMR spectrum of 3-Methyl-5-benzofuranol to confirm its

chemical structure.

Materials and Equipment
3-Methyl-5-benzofuranol sample (5-10 mg)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/role-benzofuran-derivatives-modern-drug-discovery-wo
https://www.benchchem.com/product/b1367546?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.0c00507
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.0c00507
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.0c00507
https://pubmed.ncbi.nlm.nih.gov/33985397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://www.researchgate.net/publication/351579366_Development_of_3-methyl3-morpholinomethylbenzofuran_derivatives_as_novel_antitumor_agents_towards_non-small_cell_lung_cancer_cells
https://pubmed.ncbi.nlm.nih.gov/33985397/
https://www.researchgate.net/publication/351579366_Development_of_3-methyl3-morpholinomethylbenzofuran_derivatives_as_novel_antitumor_agents_towards_non-small_cell_lung_cancer_cells
https://www.benchchem.com/product/b1367546?utm_src=pdf-body
https://www.benchchem.com/product/b1367546?utm_src=pdf-body
https://www.benchchem.com/product/b1367546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tube (5 mm diameter)

Pipette

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure
Sample Preparation: a. Weigh approximately 5-10 mg of 3-Methyl-5-benzofuranol and

place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,

CDCl₃) to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely

dissolved. d. Using a pipette, transfer the solution to a clean NMR tube.

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth

according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c.

Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to

achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width,

number of scans, and relaxation delay. For a routine ¹H spectrum, 8-16 scans are typically

sufficient. b. Acquire the free induction decay (FID) data.

Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain

spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual

solvent peak to its known value). d. Integrate the peaks to determine the relative ratios of

protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling

constants to assign the signals to the respective protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy.
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3-Methyl-5-benzofuranol is a molecule of considerable interest due to its versatile chemical

nature and its role as a precursor to high-value compounds, particularly in the pharmaceutical

industry. Its efficient synthesis, well-defined reactivity, and clear spectroscopic profile make it an

accessible and valuable tool for chemists. A thorough understanding of its properties, as

outlined in this guide, is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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